![molecular formula C11H16N4O B1431403 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one CAS No. 1375471-36-5](/img/structure/B1431403.png)
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed efficient synthetic routes for creating derivatives of the base compound, exploring their structural characteristics and potential applications. For example, an efficient Mannich-type one-pot synthesis approach has been developed to prepare tetraazatricyclo tridec-2-ene derivatives, highlighting the compound's versatility in synthetic chemistry (Dotsenko et al., 2007). This method showcases the compound's utility in generating complex structures with potential applications in various fields of chemistry.
Chemical Reactivity and Applications
The study of the compound's reactivity, such as through the Cope rearrangement, sheds light on its chemical behavior and potential for creating new materials. For instance, the degenerate Cope rearrangement of a related tetracyclo trideca-diene was analyzed to understand the kinetic parameters and the impact of molecular strain, which could inform the design of novel organic compounds with desired properties (Grimme & Krauthäuser, 1997).
Metal Complex Formation
Significant research has focused on the compound's ability to form complexes with metals, which is crucial for applications in catalysis and material science. For example, studies on polyazamacrocycles have demonstrated the formation of diastereoisomeric complexes, which are important for understanding the compound's coordination chemistry (Bembi et al., 1991). These findings could lead to the development of novel catalysts or materials with specific chemical or physical properties.
Ligand Synthesis and Characterization
Further research has been devoted to synthesizing new tetraaza macrocyclic ligands containing cyclohexane rings and investigating their complexes with Ni(II) and Cu(II), showcasing the compound's versatility as a ligand (Shin-Geol Kang et al., 1992). These studies contribute to the expanding library of macrocyclic ligands for metal coordination, which is crucial for advancing research in bioinorganic chemistry and the development of metal-based drugs or diagnostic agents.
Propriétés
IUPAC Name |
3,5-dimethyl-1,3,4,7-tetrazatricyclo[7.4.0.02,6]trideca-2(6),4-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-9-11(14(2)13-7)15-6-4-3-5-8(15)10(16)12-9/h8H,3-6H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRMMQCLNLSOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NC(=O)C3N2CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



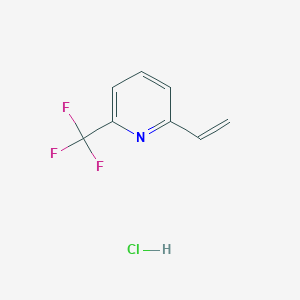
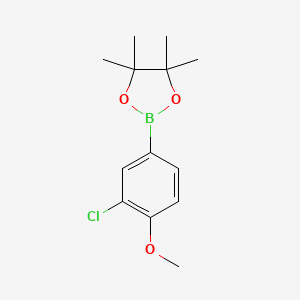

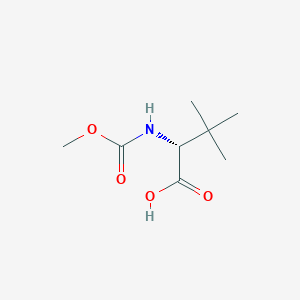
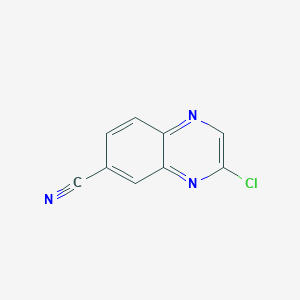
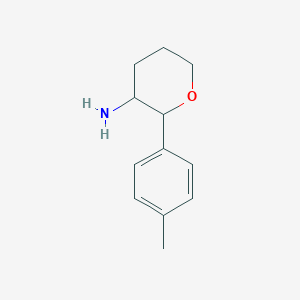
![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)
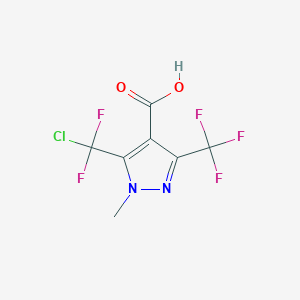
![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)
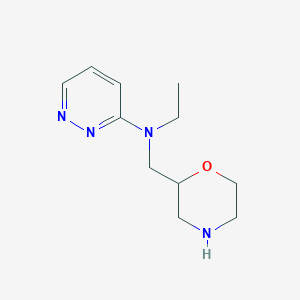
![2,6-Diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1431337.png)
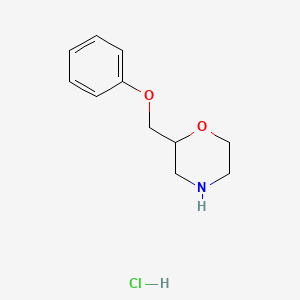
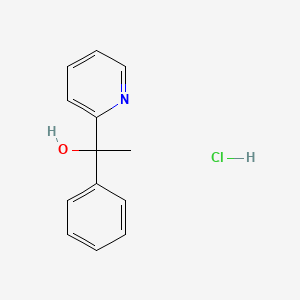
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride](/img/structure/B1431342.png)